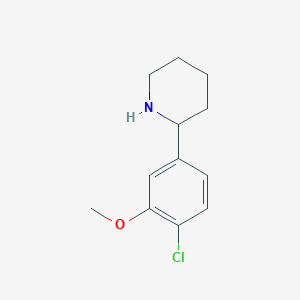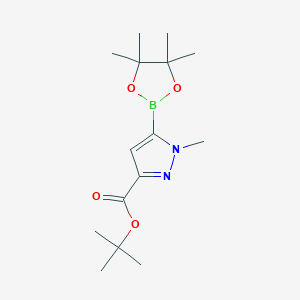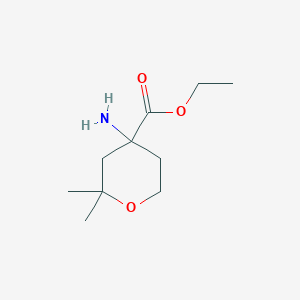
2-(4-Chloro-3-methoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a chloro and a methoxy group attached to a phenyl ring, which is further connected to the piperidine ring. This structural arrangement imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antimicrobial activity by disrupting the cell membrane integrity of bacteria . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparación Con Compuestos Similares
2-(4-Chloro-3-methoxyphenyl)piperidine can be compared with other piperidine derivatives, such as:
2-(4-Chlorophenyl)piperidine: Lacks the methoxy group, which may result in different chemical and biological properties.
2-(4-Methoxyphenyl)piperidine: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(4-Chloro-3-methylphenyl)piperidine: The presence of a methyl group instead of a methoxy group can lead to variations in its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of chloro and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
Clave InChI |
BIVJCYICGNGRTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CCCCN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amine](/img/structure/B13530659.png)








